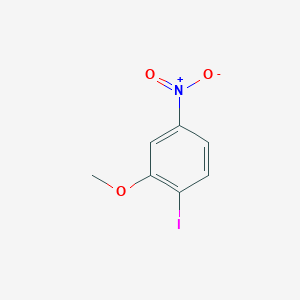

2-Iodo-5-nitroanisole

描述

Contextualization of Halogenated and Nitrated Aromatics in Advanced Chemical Research

Halogenated and nitrated aromatic compounds are of paramount importance in advanced chemical research and industry. The nitro group, a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution or be reduced to an amino group, a key functional group in a multitude of pharmaceuticals and materials. ingentaconnect.com Halogens, on the other hand, serve as excellent leaving groups or as handles for a wide range of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cn

The selective catalytic reduction of halogenated nitroaromatic compounds is a widely utilized method for synthesizing halogenated anilines, which are crucial intermediates in the production of pesticides, herbicides, pharmaceuticals, dyes, and pigments. ingentaconnect.com The presence of both a nitro group and a halogen on the same aromatic scaffold provides a powerful combination of reactivity, allowing for sequential and regioselective transformations. However, the selective hydrogenation of the nitro group without cleaving the carbon-halogen bond (dehalogenation) can be challenging, necessitating the development of sophisticated catalytic systems. ccspublishing.org.cnresearchgate.net This area of research is driven by the need for greener and more efficient chemical processes. ingentaconnect.com Halogenated nitroaromatic compounds have been extensively used as intermediates in the synthesis of various industrial chemicals, including dyes, polymers, and explosives. mdpi.com

Significance of 2-Iodo-5-nitroanisole as a Key Synthetic Intermediate and Research Target

Within the family of halogenated nitroaromatics, this compound has emerged as a particularly valuable synthetic intermediate. cymitquimica.com Its structure, featuring an iodine atom ortho to a methoxy (B1213986) group and meta to a nitro group, offers a unique pattern of reactivity that organic chemists can exploit. The iodine atom is particularly useful in modern organic synthesis, especially in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. scispace.com These reactions are instrumental in constructing complex molecular architectures from simpler precursors.

The presence of the nitro group further enhances the utility of this compound. It can be readily reduced to an amine, opening up another avenue for functionalization, such as diazotization or acylation. This dual reactivity makes this compound a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com For instance, it has been used in the synthesis of diphenyl ether derivatives, which are scaffolds found in some biologically active compounds. nih.gov A notable synthesis involves the reaction of this compound with copper to form 2,2'-dimethoxy-4,4'-dinitro-1,1'-biphenyl. rsc.org

The synthesis of this compound itself is a straightforward process, typically starting from 2-methoxy-4-nitroaniline (B147289) via a Sandmeyer-type reaction. rsc.org This accessibility, combined with its versatile reactivity, solidifies the importance of this compound as a key building block and a target of ongoing research in the field of organic synthesis. scispace.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5458-84-4 avantorsciences.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₆INO₃ avantorsciences.com |

| Molecular Weight | 279.03 g/mol avantorsciences.com |

| Appearance | Brown solid rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFWMPRFYROKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282132 | |

| Record name | 2-Iodo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-84-4 | |

| Record name | 5458-84-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Iodo 5 Nitroanisole

Electron-Withdrawing Effects of Nitro and Iodo Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. Electron-donating groups increase the ring's nucleophilicity, activating it towards electrophilic attack, while electron-withdrawing groups decrease the electron density, deactivating it for electrophilic substitution but activating it for nucleophilic substitution.

In 2-Iodo-5-nitroanisole, both the nitro (-NO₂) group and the iodo (-I) atom act as electron-withdrawing groups, deactivating the benzene (B151609) ring towards electrophilic aromatic substitution. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. uwindsor.ca It exerts a strong electron-withdrawing effect through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. rsc.org

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. uwindsor.carsc.org This delocalization creates resonance structures where a positive charge develops on the aromatic ring, particularly at the ortho and para positions relative to the nitro group, further reducing the ring's electron density. uwindsor.ca

Halogens, including iodine, also exhibit a dual electronic effect. They are highly electronegative and thus withdraw electron density through the inductive effect (-I). scispace.com While they possess lone pairs of electrons that can be donated to the ring via resonance (+M), for halogens, the strong inductive effect outweighs the weaker resonance effect. rsc.orgscispace.com Consequently, the iodo substituent functions as a net electron-withdrawing group and a deactivator for electrophilic aromatic substitution. The combined influence of the potent nitro group and the iodo substituent renders the aromatic ring of this compound significantly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction pathway involves the displacement of a leaving group on the aromatic ring by a nucleophile. nih.gov

In the context of SNAr reactions involving this compound, the iodo atom serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov First, the nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. gre.ac.ukgoogle.com In the second step, the aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group.

The feasibility and rate of an SNAr reaction are critically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. gre.ac.uknih.gov In this compound, the nitro group is located at the C5 position, which is ortho to the C2 position where the iodo group is attached (and para to the C1-methoxy position, though the key relationship is with the leaving group).

This ortho positioning is crucial for activating the ring towards nucleophilic attack. The nitro group provides powerful stabilization for the negatively charged Meisenheimer complex intermediate through resonance. nih.govgre.ac.uk The negative charge developed during the nucleophilic addition can be delocalized from the ring onto the oxygen atoms of the nitro group. researchgate.net This delocalization spreads the negative charge over a larger area and onto more electronegative atoms, significantly stabilizing the intermediate and lowering the activation energy for its formation, which is the rate-determining step of the reaction. gre.ac.uk Without this stabilization, the formation of the anionic intermediate would be energetically unfavorable, and the SNAr reaction would not proceed readily.

Metal-Catalyzed Cross-Coupling Reactions

Aryl halides, particularly iodides, are important substrates in modern synthetic chemistry, serving as key building blocks in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing complex organic molecules. nih.gov These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, typically involve the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the final product and regenerate the Palladium(0) catalyst. The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent electrophilic partners in these transformations.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

This compound is a suitable substrate for Suzuki-Miyaura coupling. The reactive C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position of the anisole (B1667542) ring, replacing the iodine atom. Such transformations are valuable for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science. While specific kinetic data for this compound is not detailed in readily available literature, typical conditions for the Suzuki-Miyaura coupling of related aryl iodides are well-established and demonstrate the general applicability.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | High |

| This compound | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | Na₂CO₃ | DMF | 100 | High |

| This compound | (E)-Styrylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 90 | High |

Note: The yields are listed as "High" as these are representative conditions extrapolated from similar substrates in the literature. Specific yields would require experimental determination.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classical methods for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but offer a cost-effective alternative.

The Ullmann condensation involves the reaction of an aryl halide with an alcohol, phenol (B47542), or amine in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org For this compound, an Ullmann-type reaction with a phenol would lead to the formation of a diaryl ether. The electron-withdrawing nitro group on the this compound ring would activate the substrate towards nucleophilic attack, which is a key step in the proposed mechanisms of the Ullmann reaction. Modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand and a base in a polar aprotic solvent.

Similarly, the copper-catalyzed coupling of this compound with amines (a reaction sometimes referred to as the Goldberg reaction, a variant of the Ullmann condensation) would yield N-aryl amines. wikipedia.org The conditions for these reactions have been significantly improved over the years, with the development of various ligands that allow for lower reaction temperatures and catalyst loadings.

Table 2: Potential Copper-Catalyzed Coupling Reactions of this compound This table is based on the general principles of Ullmann-type reactions and the reactivity of similar aryl iodides.

| Nucleophile | Copper Catalyst | Ligand (if any) | Base | Solvent | Expected Product |

| Phenol | CuI | Picolinic acid | K₂CO₃ | DMSO | 2-Methoxy-4-nitro-1-phenoxybenzene |

| Aniline (B41778) | CuI | Phenanthroline | K₃PO₄ | DMF | N-(2-Methoxy-4-nitrophenyl)aniline |

| Methanol | Cu₂O | None | Cs₂CO₃ | NMP | 1,2-Dimethoxy-4-nitrobenzene |

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals can also mediate the transformation of aryl halides. Two of the most significant are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, both of which are typically palladium-catalyzed but represent distinct and important classes of reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For this compound, a Suzuki coupling with an arylboronic acid would produce a biaryl structure. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the catalyst. yonedalabs.com The presence of the nitro group can influence the reaction, but Suzuki couplings are known to be tolerant of a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.org This reaction has become a premier method for the synthesis of anilines and other arylamines. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base would yield the corresponding N-substituted 2-methoxy-4-nitroaniline (B147289). The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. acsgcipr.org

Reduction Chemistry of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. The reduction can lead to a variety of products, including nitroso, hydroxylamino, and amino compounds, depending on the reducing agent and reaction conditions.

Chemoselective Reduction to Amino Derivatives

The chemoselective reduction of the nitro group in this compound to an amino group, while preserving the iodo and methoxy (B1213986) functionalities, is a synthetically valuable transformation, as the resulting 2-iodo-5-aminoanisole is a useful building block. Several reagents are known to effect the reduction of nitroarenes to anilines.

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical and effective method for the reduction of aromatic nitro compounds. The reaction is generally chemoselective, leaving other functional groups such as esters, and in this case, the aryl iodide and ether, intact. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.

Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent that can be used for the chemoselective reduction of nitroarenes. nih.gov It is often used in an aqueous or mixed aqueous-organic solvent system and can be effective at room temperature. This reagent is particularly useful when milder conditions are required to avoid side reactions.

Table 3: Reagents for the Chemoselective Reduction of this compound

| Reagent | Solvent | Conditions | Product |

| Tin(II) chloride (SnCl₂) / HCl | Ethanol | Reflux | 2-Iodo-5-aminoanisole |

| Sodium dithionite (Na₂S₂O₄) | Water/Dioxane | Room Temperature | 2-Iodo-5-aminoanisole |

| Iron (Fe) / Acetic Acid | Ethanol/Water | Reflux | 2-Iodo-5-aminoanisole |

Formation of Intermediate Nitroso Species

The reduction of a nitro group to an amine proceeds through several intermediates. The initial two-electron reduction of a nitro compound (R-NO₂) leads to the formation of a nitroso compound (R-NO). nih.gov This nitroso intermediate is then typically reduced further to a hydroxylamine (B1172632) (R-NHOH), which is finally reduced to the amine (R-NH₂). nih.gov

The nitroso intermediate is often highly reactive and difficult to isolate, as its reduction to the hydroxylamine is generally much faster than the initial reduction of the nitro group. nih.gov However, the formation of nitrosoarenes as intermediates is a well-established concept in the mechanism of nitro group reduction. at.ua In the case of this compound, its reduction would proceed via the transient formation of 2-iodo-5-nitrosoanisole. The detection of this intermediate would likely require specialized techniques, such as in-situ spectroscopic monitoring under carefully controlled reaction conditions. The toxicity of many nitroaromatic compounds is often attributed to their metabolic reduction to nitroso and hydroxylamine derivatives, which can react with biological macromolecules. at.ua

Radical Reaction Pathways

The reactivity of this compound can be significantly influenced by radical reaction pathways, which are initiated by the unique electronic properties of the nitro and iodo substituents. These pathways often involve single electron transfer events and the generation of highly reactive aryl radical intermediates.

Single Electron Transfer (SET) Mechanisms

Nitroaromatic compounds, including this compound, are known to participate in single electron transfer (SET) processes due to the electron-withdrawing nature of the nitro group. This group can accept an electron to form a nitro radical anion. The formation of such radical anions is a key step in many reactions involving nitroarenes. While direct studies on this compound are not extensively documented, the general mechanism for related nitroaromatic compounds involves the transfer of an electron from a donor species, such as a metal, an organic radical, or through photochemical excitation.

The SET process can be described by the following general scheme:

Ar-NO₂ + e⁻ → [Ar-NO₂]⁻

In the context of this compound, this would result in the formation of the this compound radical anion. The stability and subsequent reactivity of this radical anion are influenced by the solvent and the presence of other substituents on the aromatic ring. Under aerobic conditions, this radical anion can transfer an electron to molecular oxygen, regenerating the parent nitroarene and forming a superoxide (B77818) radical anion. This process, known as redox cycling, can lead to the generation of reactive oxygen species.

The likelihood of a SET mechanism occurring can often be predicted by considering the redox potentials of the involved species. In visible-light photoredox catalysis, for instance, a photocatalyst absorbs light and reaches an excited state with altered redox potentials, enabling it to engage in SET with substrates like this compound.

A hypothetical SET-initiated reaction involving this compound could be facilitated by a suitable photocatalyst or a strong reducing agent. The resulting radical anion would be a key intermediate, potentially leading to further transformations.

| Reactant | Conditions | Key Intermediate | Potential Subsequent Steps |

| This compound | Photoredox catalysis (e.g., Ru(bpy)₃²⁺, visible light), electron donor | This compound radical anion | Dissociation, reaction with other species |

| This compound | Chemical reductant (e.g., samarium(II) iodide) | This compound radical anion | Further reduction, fragmentation |

This table is illustrative and based on general principles of SET reactions with nitroaromatic compounds.

Aryl Radical Generation and Subsequent Trapping

A significant consequence of a single electron transfer to an aryl iodide, such as this compound, can be the cleavage of the carbon-iodine bond to generate an aryl radical. The this compound radical anion, formed via SET, can undergo dissociation to release an iodide ion and form a 2-methoxy-4-nitrophenyl radical.

[this compound]⁻ → 2-Methoxy-4-nitrophenyl radical + I⁻

This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, effectively being "trapped" to form new chemical bonds. The specific outcome of the reaction depends on the nature of the trapping agent present in the reaction mixture.

Common trapping mechanisms for aryl radicals include:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent or a specific reagent like tributyltin hydride), leading to the formation of 3-nitroanisole.

Addition to a π-System: The aryl radical can add to an alkene or alkyne, initiating a radical chain reaction or forming a new carbon-carbon bond.

Reaction with a Radical Scavenger: In the presence of a stable radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the aryl radical can be trapped to form a stable adduct.

Cross-Coupling Reactions: In the presence of a suitable coupling partner and a catalyst, the aryl radical can participate in cross-coupling reactions to form biaryl compounds or other substituted aromatics.

For example, the generation of the 2-methoxy-4-nitrophenyl radical from this compound could be utilized in a variety of synthetic transformations. The table below illustrates some potential trapping reactions.

| Aryl Radical Source | Trapping Agent | Potential Product | Reaction Type |

| 2-Methoxy-4-nitrophenyl radical | Tributyltin hydride | 3-Nitroanisole | Hydrogen Atom Abstraction |

| 2-Methoxy-4-nitrophenyl radical | Styrene | 1-(2-Methoxy-4-nitrophenyl)-2-phenylethane | Radical Addition |

| 2-Methoxy-4-nitrophenyl radical | Phenylacetylene | 1-(2-Methoxy-4-nitrophenyl)-2-phenylacetylene | Radical Addition |

| 2-Methoxy-4-nitrophenyl radical | TEMPO | 1-((2-Methoxy-4-nitrophenyl)oxy)-2,2,6,6-tetramethylpiperidine | Radical Trapping |

This table presents hypothetical trapping reactions of the aryl radical derived from this compound.

Electrophilic Cyclization Reactions Initiated by this compound Derivatives

While this compound itself is not primed for intramolecular cyclization, its derivatives can be designed to undergo such reactions. Electrophilic cyclization is a powerful strategy for the synthesis of heterocyclic compounds. In this context, a derivative of this compound would be synthesized to contain a nucleophilic moiety tethered to the aromatic ring. The reaction is then initiated by an electrophile that activates a part of the tether, which is subsequently attacked by the nucleophile to close the ring.

A common strategy involves the introduction of an unsaturated side chain, such as an alkyne or an alkene, onto the aromatic ring. This can be achieved through a cross-coupling reaction, for example, a Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-5-nitroanisole derivative would then be a suitable precursor for electrophilic cyclization.

The cyclization can be initiated by an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl). The electrophile activates the triple bond, making it susceptible to intramolecular nucleophilic attack by a suitably positioned group. In the case of a derivative of this compound, a neighboring group could be engineered to act as the nucleophile.

Consider a hypothetical derivative, 2-(2-phenylethynyl)-5-nitroanisole , synthesized from this compound. Upon treatment with an electrophile (E⁺), such as I⁺ from I₂, an intermediate is formed which can then be attacked by an internal nucleophile. If, for instance, the methoxy group were demethylated to a hydroxyl group, this could act as the nucleophile.

A general representation of such a reaction is shown below:

| Precursor Derivative | Electrophile | Key Steps | Potential Heterocyclic Product |

| 2-(Alkynyl)-5-nitroanisole derivative with a tethered nucleophile | I₂, ICl, NBS | 1. Activation of the alkyne by the electrophile. 2. Intramolecular nucleophilic attack. 3. Rearomatization/further reaction. | Substituted indole, furan, or other heterocycles depending on the nucleophile. |

This table outlines the general principle of electrophilic cyclization using a hypothetical derivative of this compound.

For example, if a derivative of this compound were prepared with an N-substituted amino group ortho to an alkyne, treatment with an electrophile could lead to the formation of a substituted indole. The electron-withdrawing nitro group would influence the reactivity of the aromatic ring and the nucleophilicity of any tethered groups.

Computational and Spectroscopic Characterization in Research on 2 Iodo 5 Nitroanisole

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Advanced spectroscopic techniques are indispensable in the structural elucidation and purity assessment of synthetic organic compounds. For 2-Iodo-5-nitroanisole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive characterization of its molecular structure, functional groups, and isotopic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely reported in publicly available literature, the principles of NMR allow for a thorough prediction of its spectral characteristics.

In the ¹H NMR spectrum of this compound, four distinct signals are expected: three for the aromatic protons and one for the methoxy (B1213986) group protons. The electron-withdrawing nature of the nitro group (NO₂) and the iodine atom, along with the electron-donating effect of the methoxy group (OCH₃), significantly influences the chemical shifts of the aromatic protons.

The nitro group strongly deshields protons in the ortho and para positions. stackexchange.comcore.ac.ukstackexchange.com Consequently, the proton at the C6 position (ortho to the nitro group) is expected to appear at the lowest field (highest ppm value). The proton at the C4 position (ortho to the iodine and meta to the nitro group) would be influenced by both groups. The proton at C3 (ortho to the methoxy group and meta to the iodine) would be the most shielded of the aromatic protons. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. openstax.org

The ¹³C NMR spectrum of this compound would display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are determined by the electronic environment of each carbon.

The carbon atom bonded to the iodine (C2) would be significantly shielded due to the "heavy atom effect," appearing at a relatively upfield position compared to other aromatic carbons. Conversely, the carbons attached to the electron-withdrawing nitro group (C5) and the electronegative oxygen of the methoxy group (C1) would be deshielded and appear at lower fields. libretexts.orgoregonstate.edu The methoxy carbon itself (CH₃) will have a characteristic chemical shift in the 55-60 ppm range. chemicalbook.com The remaining aromatic carbons (C3, C4, C6) would have shifts influenced by their proximity to the various substituents. libretexts.orgresearchgate.net

While less common than ¹H and ¹³C NMR, ¹⁵N and ¹⁷O NMR spectroscopy can provide direct insight into the electronic structure of the nitro and anisole (B1667542) functionalities.

¹⁵N NMR: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For aromatic nitro compounds, the ¹⁵N chemical shift typically falls within a range of 355 to 395 ppm relative to liquid ammonia. researchgate.netscience-and-fun.de This distinct chemical shift can confirm the presence of the nitro group and provide information about its electronic interactions with the aromatic ring. researchgate.netamanote.com

¹⁷O NMR: Oxygen-17 is a quadrupolar nucleus with a very low natural abundance, making ¹⁷O NMR challenging. However, it offers a wide chemical shift range. The two oxygen atoms of the nitro group are expected to be highly deshielded, with chemical shifts appearing significantly downfield, potentially in the range of 500-600 ppm for nitroaromatics. The ether oxygen of the anisole moiety would be more shielded, appearing in the characteristic range for aryl ethers. researchgate.net These studies, though technically demanding, can offer unique details about the local environment of the oxygen atoms.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these methods can confirm the presence of the key structural components.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule. The most prominent bands for this compound are expected to be the strong asymmetric and symmetric stretching vibrations of the nitro group. orgchemboulder.comspectroscopyonline.com Other key vibrations include the C-O stretching of the anisole group, C=C stretching of the aromatic ring, and C-H stretching. The C-I stretch occurs at a lower frequency, typically in the fingerprint region. vscht.cz

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. researchgate.net For this compound, the symmetric stretch of the nitro group is often a strong and easily identifiable Raman band. Aromatic ring vibrations are also typically strong in Raman spectra. The C-I bond, being heavy and polarizable, may also give rise to a characteristic Raman signal at low wavenumbers. spectroscopyonline.com

Expected Vibrational Frequencies for this compound

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org The molecular formula of this compound is C₇H₆INO₃, giving it a monoisotopic mass of approximately 279.94 g/mol .

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂• (M-46), O (M-16), and NO• (M-30). researchgate.netstrath.ac.uk For anisole derivatives, the loss of a methyl radical (•CH₃, M-15) or a formaldehyde (B43269) molecule (CH₂O, M-30) from the methoxy group is typical. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the spectrum, and the loss of an iodine radical (•I, M-127) is a highly probable fragmentation pathway due to the relative weakness of the C-I bond. nih.govdocbrown.infowhitman.edu

Predicted Mass Spectrometry Fragments for this compound

Table of Compounds

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of crystallographic databases and scientific literature did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, experimentally determined data on its solid-state structure, such as crystal system, space group, unit cell dimensions, and intermolecular interactions in the crystalline lattice, are not available in the reviewed literature.

Computational Chemistry Approaches

Computational studies provide deep insights into the molecular properties of chemical compounds. However, specific applications of these methods directly to this compound are limited in the available literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies on this compound were identified in the surveyed literature. Such calculations would typically provide valuable information on the molecule's electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For instance, studies on analogous compounds like 5-chloro-2-nitroanisole (B32773) have utilized DFT to analyze vibrational spectra and predict electronic transitions, but similar data for the iodo-substituted compound is not present in the available research. researchgate.net

Semiempirical Molecular Orbital (MO) Studies for Conformational Preferences

While direct semiempirical molecular orbital studies for this compound were not found, research on the closely related isomer, 2-iodo-4-nitroanisole , provides some insight into the conformational preferences of such structures. oup.comoup.com A study utilizing the semiempirical AM1 Hamiltonian method explored the orientation of the methoxyl group relative to the benzene (B151609) ring in a series of 2-substituted-4-nitroanisoles. oup.comoup.com

For 2-iodo-4-nitroanisole, the calculations suggest a specific conformational preference as detailed in the table below.

| Compound | Computational Method | Predicted Conformation of Methoxyl Group | Predicted Orientation of O-Methyl Group |

|---|---|---|---|

| 2-Iodo-4-nitroanisole | AM1 | Coplanar with the benzene ring | anti to the 2-iodo substituent |

These findings for the isomer suggest that the methoxyl group is likely coplanar with the aromatic ring to maximize resonance interaction, a common feature in anisole derivatives. oup.com The steric influence of the ortho-substituent (iodine, in this case) dictates that the methyl group orients itself away from the substituent to minimize steric hindrance. oup.com It is important to note that this data pertains to the 4-nitro isomer, and the electronic and steric effects in the 5-nitro isomer could lead to different conformational preferences.

Prediction of Regioselectivity in Cross-Coupling Reactions

There is a lack of specific computational or experimental studies in the reviewed literature that focus on predicting the regioselectivity of cross-coupling reactions involving this compound. As a polyfunctionalized aromatic compound, it possesses different potential reactive sites. Predicting which site would preferentially react in a cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) would typically involve computational models that assess factors like bond dissociation energies, steric hindrance, and the electronic properties of the carbon-iodine bond. rsc.org However, no such predictive studies have been published specifically for this molecule.

Advanced Applications and Role in Contemporary Organic Synthesis

Building Block for Complex Organic Molecules

The structure of 2-iodo-5-nitroanisole makes it an ideal building block for assembling more complex molecules. The presence of an iodine atom on the aromatic ring is particularly significant, as the carbon-iodine bond is relatively weak and highly susceptible to oxidative addition with transition metal catalysts. nih.gov This reactivity makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. uvic.cachemistryjournals.netwildlife-biodiversity.com

These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, this compound can readily participate in:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new carbon-carbon bond, enabling the synthesis of complex biaryl structures. nih.gov

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, a crucial step in the synthesis of many nitrogen-containing compounds. nih.gov

The nitro group further enhances the compound's utility by serving as a powerful electron-withdrawing group, which can influence the regioselectivity of reactions. It can also be chemically transformed, most commonly through reduction to an amino group, providing another reactive site for further functionalization. mdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck-Mizoroki Reaction | Alkene (R'-CH=CH₂) | Aryl-Vinyl | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen | Pd(0) or Pd(II) complex, Bulky Phosphine Ligand, Base (e.g., NaOt-Bu) |

Precursor in Pharmaceutical Synthesis

Nitroaromatic compounds are indispensable intermediates in the synthesis of pharmaceutically relevant molecules and active pharmaceutical ingredients (APIs). beilstein-journals.org this compound serves as a valuable precursor due to its dual functionality: the iodo group acts as a handle for cross-coupling, while the nitro group can be reduced to an amine, which is a common feature in many drug molecules or a key intermediate for building heterocyclic systems.

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The functional groups on this compound are perfectly suited for constructing these complex ring systems. A prominent example is the synthesis of phenazines and related nitrogen-containing heterocycles. nih.gov Phenazine (B1670421) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.gov

A plausible synthetic route to a phenazine scaffold using this compound would involve a two-step process:

Buchwald-Hartwig Amination: The iodo group is displaced by an ortho-substituted aniline (B41778) (or a protected derivative) via palladium catalysis to form a diarylamine intermediate.

Reductive Cyclization: The nitro group on the this compound moiety and a corresponding group on the coupling partner are reduced (e.g., using sodium dithionite (B78146) or catalytic hydrogenation), leading to an intramolecular condensation that forms the central pyrazine (B50134) ring of the phenazine core.

This modular approach allows for the synthesis of a diverse library of substituted phenazines by varying the aniline coupling partner.

| Heterocyclic Scaffold | Key Precursor Functional Groups | Therapeutic Relevance |

|---|---|---|

| Phenazine | ortho-Nitroaniline derivatives | Anticancer, Antibacterial |

| Benzimidazole | ortho-Nitroaniline and Aldehyde/Carboxylic Acid | Antiparasitic, Antiviral, Antihistamine |

| Quinazoline | Anthranilic acid derivatives (from nitro precursors) | Anticancer (EGFR inhibitors), Antihypertensive |

| Indole | Reduction and cyclization of ortho-nitrotoluenes | Anti-inflammatory, Serotonin agonists |

Reagent in Labeling Studies and Chemical Assays

While specific applications of this compound in labeling studies are not widely documented, its structure makes it a highly suitable precursor for isotopic labeling, particularly radioiodination. wikipedia.org The carbon-iodine bond can be readily subjected to halogen exchange reactions to introduce a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).

This would transform the molecule into a radiotracer, which could be used in various chemical assays or diagnostic imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Once radiolabeled, the molecule could be attached to a larger, biologically active molecule (like a peptide or an antibody) to track its distribution and metabolism in biological systems. The presence of the nitro group could also be used as a handle for further conjugation after reduction to an amine. This potential makes it a valuable, though currently underutilized, platform for developing novel imaging agents and probes. nih.govchemrxiv.org

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | Medical diagnostics (SPECT) |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioimmunoassays, preclinical research |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | Therapeutic use (radiotherapy), diagnostics |

Investigational Studies on Reaction Selectivity and Efficiency

The reactivity of this compound is governed by the interplay of its three functional groups, making it an interesting subject for mechanistic and selectivity studies.

Cross-Coupling Selectivity: In palladium-catalyzed reactions, the C-I bond is the most reactive site for oxidative addition, far exceeding the reactivity of C-H, C-O, or C-N bonds under typical conditions. nih.gov Therefore, reactions like Suzuki or Buchwald-Hartwig will occur selectively at the iodine-bearing carbon.

Nucleophilic Aromatic Substitution (SNAr) Selectivity: The nitro group is a strong deactivating group for electrophilic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr). nih.govnih.gov It strongly withdraws electron density from the ring, particularly at the ortho and para positions, making them susceptible to attack by nucleophiles. In this compound, the positions ortho (C-6) and para (C-4) to the nitro group are activated. A strong nucleophile could potentially displace the methoxy (B1213986) group at C-1 (para to the nitro group, after considering numbering from the nitro group) or the iodo group at C-2 (ortho to the nitro group). The outcome would depend on the reaction conditions and the nature of the nucleophile, as iodine is a better leaving group than the methoxy group. nih.govrsc.org

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NO₂ | 5 | Strongly electron-withdrawing (-I, -M) | Activates ring for SNAr; Deactivates for electrophilic substitution. |

| -I | 2 | Inductively withdrawing (-I), weakly deactivating | Excellent leaving group; enables Pd-catalyzed cross-coupling. |

| -OCH₃ | 1 | Strongly electron-donating (+M), weakly withdrawing (-I) | Activates ring for electrophilic substitution. |

Future Research Directions in the Synthesis and Reactivity of this compound

The utility of this compound as a synthetic building block is well-established, but further research could unlock new applications and improve existing methodologies. Future research directions could focus on:

Expansion of Synthetic Scope: Exploring its use in novel multicomponent reactions or cascade sequences to rapidly build molecular complexity from a single starting material.

Green Chemistry Approaches: Developing more sustainable synthetic routes that utilize greener solvents, lower catalyst loadings, or alternative energy sources like microwave irradiation or mechanochemistry to perform the key transformations. mdpi.com

Development of Novel Bioactive Molecules: Systematically using this compound to synthesize libraries of novel heterocyclic compounds for screening against various biological targets, including cancer cell lines and pathogenic microbes. nih.gov

Advanced Mechanistic Studies: Employing computational tools (like Density Functional Theory) and advanced kinetic analysis to gain a deeper understanding of the reaction pathways, which could lead to the design of more efficient and selective catalysts for its transformation. chemistryjournals.netnih.gov

Applications in Materials Science: Investigating the incorporation of the 2-methoxy-4-nitroaniline (B147289) scaffold (derived from this precursor) into polymers or organic electronic materials, where the electronic properties of the nitro group could be beneficial.

By pursuing these avenues, the full potential of this compound as a cornerstone intermediate in organic synthesis can be realized.

Development of Novel Catalytic Systems

This compound serves as a significant substrate in the application and development of advanced catalytic systems, particularly those involving transition metals. The carbon-iodine bond is a key functional group for metal-catalyzed cross-coupling reactions, allowing chemists to test the efficacy and scope of new catalysts.

Research in this area has shown its utility in palladium-catalyzed processes. For instance, the compound has been used as a reactant in a coupling reaction with an enone derivative, utilizing a dual palladium catalyst system to construct a larger molecular framework. google.com Such reactions are fundamental in synthetic chemistry for creating carbon-carbon bonds. The conditions for these transformations often require precise control and the use of specific ligands to achieve the desired outcome, making this compound a practical substrate for validating the performance of these catalytic methods. google.com Its reactivity allows for the assessment of a catalyst's ability to function in the presence of other functional groups, such as the nitro and methoxy moieties. atomfair.com

Table 1: Example of a Palladium-Catalyzed Reaction Involving this compound

| Reactants | Catalytic System | Product Type | Reference |

| This compound, 1-pyrrolidin-l-yl-propenone | Pd(PPh₃)₄, Pd(OAc)₂ | Substituted aromatic compound | google.com |

Exploration of New Reaction Manifolds

The unique substitution pattern of this compound makes it an ideal candidate for exploring and expanding various reaction manifolds. Its C-I bond is readily functionalized, providing access to a wide range of derivatives.

Key reaction manifolds where this compound is employed include:

Ullmann Coupling: This classic reaction has been used to achieve the homocoupling of this compound. In the presence of copper powder, two molecules of the compound can be joined to form 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl, a symmetrical biaryl compound.

Trifluoromethylation: The introduction of a trifluoromethyl (-CF₃) group is of great interest in medicinal chemistry. This compound has been successfully used as a precursor in trifluoromethylation reactions. One patented method involves the reaction with a trifluoromethyl source and copper powder at elevated temperatures to yield 5-nitro-2-trifluoromethylanisole. epo.orggoogleapis.com Another approach utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethylating agent. nih.gov

Palladium-Catalyzed Cross-Coupling: As noted previously, the compound is a versatile partner in various palladium-catalyzed reactions, such as Heck and Suzuki-type couplings, which are cornerstones of modern synthetic chemistry for forming complex aromatic structures. google.comatomfair.com

Table 2: Reaction Manifolds Employing this compound

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

| Ullmann Homocoupling | Copper (Cu) | Symmetrical biaryl | |

| Trifluoromethylation | ICF₃, Copper (Cu) | Trifluoromethylated anisole (B1667542) | epo.orggoogleapis.com |

| Trifluoromethylation | Trimethyl(trifluoromethyl)silane | Trifluoromethylated aromatic | nih.gov |

| Palladium Cross-Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Substituted aromatic | google.com |

Green Chemistry Approaches in its Synthesis and Transformations

While the traditional synthesis of this compound often involves a Sandmeyer-type reaction starting from 2-methoxy-5-nitroaniline (B165355) with sodium nitrite (B80452) and potassium iodide in an acidic aqueous solution, contemporary research emphasizes more environmentally benign transformations of the molecule. chemicalbook.com

In line with the principles of green chemistry, which advocate for reducing or eliminating the use of hazardous solvents, solvent-free reaction conditions have been explored for the transformations of this compound. One notable example is the use of high-speed ball milling (HSBM) for the synthesis of biphenyl (B1667301) derivatives from this compound. This mechanochemical approach avoids the need for bulk solvents, thereby reducing chemical waste and potential environmental impact. This method stands in contrast to classical coupling reactions that are typically performed in organic solvents at high temperatures.

Application in Materials Science and Medicinal Chemistry Research

The primary and most extensively documented application of this compound is as a crucial intermediate in medicinal chemistry research, where it serves as a foundational building block for the synthesis of a variety of biologically active molecules. atomfair.com

In medicinal chemistry, it has been integral to the development of:

Anticancer Agents: The compound is a documented starting material in the synthesis of substituted anthranilic amide derivatives and pyrrolo-pyridine derivatives. epo.org These molecules are designed to treat cancer and disorders related to angiogenesis by targeting pathways involving the Vascular Endothelial Growth Factor (VEGF). epo.orggoogleapis.comgoogle.com It is also used to create 2,4-disubstituted pyrimidinyl derivatives investigated for their potential as anticancer agents. google.com

Antiviral Compounds: It serves as a precursor in a multi-step synthesis of potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral replication. nih.gov

Antiparasitic Drugs: Research into novel inhibitors for Toxoplasma gondii, the parasite responsible for toxoplasmosis, has utilized this compound as a key synthetic intermediate.

While some chemical suppliers suggest its potential use in dye chemistry and the synthesis of advanced materials, specific examples and detailed research in contemporary materials science literature are not widely documented. atomfair.com Its primary role remains firmly rooted in the construction of complex organic molecules for pharmaceutical research.

Table 3: Role of this compound in Medicinal Chemistry

| Therapeutic Area | Target/Disease | Role of this compound | Reference(s) |

| Oncology | Cancer, Angiogenesis (VEGF) | Precursor for anthranilic amide and pyrrolo-pyridine derivatives | epo.orggoogleapis.comgoogle.com |

| Oncology | Cancer | Intermediate for 2,4-disubstituted pyrimidinyl derivatives | google.com |

| Virology | Hepatitis C Virus (HCV) | Building block for NS5B polymerase inhibitors | nih.gov |

| Parasitology | Toxoplasmosis (Toxoplasma gondii) | Intermediate for novel enzyme inhibitors |

常见问题

Q. What are the established synthetic routes for 2-Iodo-5-nitroanisole, and what critical parameters influence yield and purity?

The primary synthesis method involves diazotization of 2-amino-5-nitroanisole followed by iodination using potassium iodide, as described by Hanford and Adams . Key parameters include:

- Temperature control : Maintaining 0–5°C during diazotization to prevent premature decomposition.

- Solvent selection : Use of aqueous acidic media (e.g., H₂SO₄) to stabilize the diazonium intermediate.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity. Yield optimization requires stoichiometric excess of KI (1.2–1.5 equiv) and rigorous exclusion of light to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should they be optimized?

- ¹H/¹³C NMR : Key peaks include the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). Deuterochloroform (CDCl₃) is the preferred solvent due to compound solubility .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~6.2 min .

- Melting point : Reported range 48–51°C (lit. 50–52°C); deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for SNAr (nucleophilic aromatic substitution) reactions. Key steps:

- Solvent modeling : Include solvation effects (e.g., PCM for polar aprotic solvents like DMSO) to assess leaving-group stability.

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro-adjacent carbon) prone to nucleophilic attack .

- Kinetic isotope effects : Simulate deuterated analogs to validate mechanistic pathways.

Q. What methodologies are recommended for assessing the thermal stability of this compound under different storage conditions?

- Differential Scanning Calorimetry (DSC) : Heat flow analysis from 25°C to 300°C at 10°C/min; exothermic peaks >200°C indicate decomposition .

- Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC and color changes (yellow to brown suggests degradation) .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products (e.g., iodomethane or nitro-phenolic compounds).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。